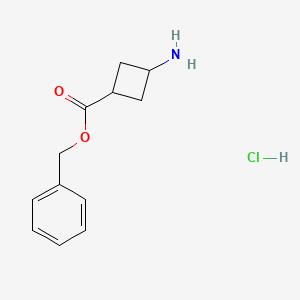

Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

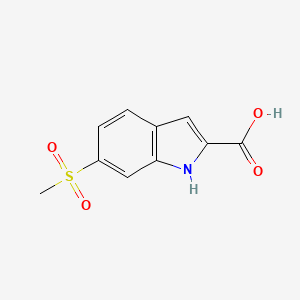

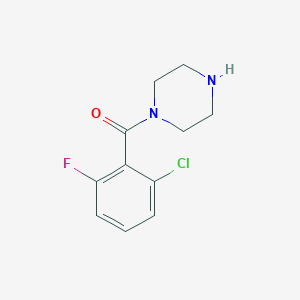

Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c13-11-6-10 (7-11)12 (14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H/t10-,11- . This indicates the presence of a benzyl group, a 3-aminocyclobutane-1-carboxylate group, and a hydrochloride group in the molecule.Chemical Reactions Analysis

Amines, such as Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

This compound is typically available in powder form . It has a molecular weight of 241.72 . The compound’s storage temperature is typically around 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Medical Imaging Applications

- Synthesis of [F-18] FACBC for PET Imaging : The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an amino acid for positron emission tomography (PET), has been developed. This synthesis, starting from benzyl bromide with epichlorohydrin, leads to a tumor-avid compound used in PET imaging (Shoup & Goodman, 1999).

Tumor Detection and Treatment

- 1-Aminocyclobutane[11C]carboxylic Acid in Tumor Detection : This research outlines the preferential incorporation of 1-aminocyclobutane[14C]carboxylic acid by various tumor types, demonstrating its potential as a tumor-seeking agent, particularly when used with positron emission computed tomography (Washburn et al., 1979).

- Synthesis of a Boron Neutron Capture Therapy Agent : The creation of a boronated aminocyclobutanecarboxylic acid for neutron capture therapy, designed to target brain tumors, shows the potential medical application of this compound (Kabalka & Yao, 2003).

- Tumor Detection with C-11-Carboxylic Acid : The use of 1-aminocyclobutane C-11-carboxylic acid in positron emission computed tomography for detecting neoplastic lesions highlights its potential as a noninvasive indicator of metabolic tumor activity (Hübner et al., 1981).

Chemical Synthesis and Characterization

- Synthesis of Cis and Trans 2,7-Methanoglutamic Acids : The regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes, including cyclobutane derivatives, demonstrate the versatility in chemical synthesis processes (Gaoni, 1988).

- Photochemical Route to Hydroxy Derivatives : The photochemical synthesis of 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid demonstrates innovative approaches to creating structurally unique compounds (Chang et al., 2018).

Neuropharmacology

- Characterization of 1-Aminocyclobutane-1-carboxylate in Neuropharmacology : The study of 1-aminocyclobutane-1-carboxylate (ACBC), as a glycine receptor antagonist in neuropharmacology, reveals its rapid elimination in the brain and limited in vivo utility despite in vitro potency (Rao et al., 1990).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEWHJVKQPGKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)

![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)